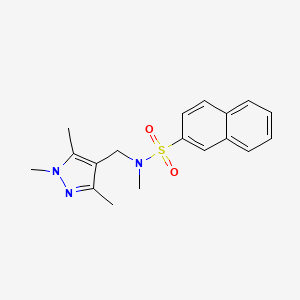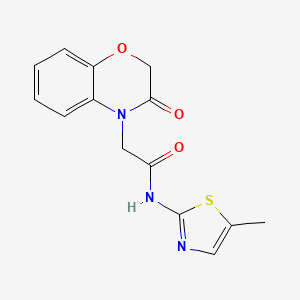![molecular formula C16H16N2OS2 B5795127 2-(ETHYLSULFANYL)-5,6-DIMETHYL-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE](/img/structure/B5795127.png)
2-(ETHYLSULFANYL)-5,6-DIMETHYL-3-PHENYLTHIENO[2,3-D]PYRIMIDIN-4-ONE
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one is a heterocyclic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and are of significant interest in medicinal chemistry
将来の方向性
The future directions for the research and development of “2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one” and related compounds could include further exploration of their pharmacological activities, optimization of their synthesis methods, and investigation of their mechanisms of action .
作用機序
Target of Action
Similar thieno[2,3-d]pyrimidin-4(3h)-ones have been studied for their antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) .
Mode of Action
It can be inferred from related studies that thieno[2,3-d]pyrimidin-4(3h)-ones interact with their targets to exert antimicrobial effects .
Biochemical Pathways
It is known that thieno[2,3-d]pyrimidin-4(3h)-ones have antimicrobial activity, suggesting that they may interfere with essential biochemical pathways in microorganisms .
Result of Action
Related thieno[2,3-d]pyrimidin-4(3h)-ones have shown significant antimycobacterial activity against mycobacterium tuberculosis h37ra (atcc 25177) and mycobacterium bovis bcg (atcc 35743) . These compounds were found to be non-cytotoxic .
生化学分析
Biochemical Properties
2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one plays a crucial role in biochemical reactions, particularly in its interaction with enzymes and proteins. This compound has been shown to exhibit significant antimicrobial activity against various bacterial strains, including Mycobacterium tuberculosis . It interacts with bacterial enzymes, inhibiting their function and thereby exerting its antimicrobial effects. Additionally, 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one has been found to interact with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.
Cellular Effects
The effects of 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . In particular, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Furthermore, 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels and metabolic flux.
Molecular Mechanism
At the molecular level, 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one exerts its effects through various mechanisms. It binds to specific biomolecules, including enzymes and receptors, inhibiting or activating their function . This compound has been shown to inhibit the activity of bacterial enzymes, leading to the disruption of essential biochemical pathways and ultimately resulting in bacterial cell death. Additionally, 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one modulates gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing cellular responses and functions.
Temporal Effects in Laboratory Settings
The effects of 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one have been studied over time in laboratory settings. This compound exhibits good stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one maintains its antimicrobial and anticancer activities, with no significant loss of potency. Prolonged exposure to this compound may lead to adaptive responses in cells, resulting in changes in cellular function and metabolism.
Dosage Effects in Animal Models
In animal models, the effects of 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one vary with different dosages. At low doses, this compound exhibits potent antimicrobial and anticancer activities with minimal toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed. Threshold effects have also been noted, with a specific dosage range required to achieve optimal therapeutic effects without inducing adverse effects.
Metabolic Pathways
2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism . This compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes into active metabolites. These metabolites further interact with cellular enzymes, influencing metabolic flux and altering metabolite levels. The metabolic pathways of 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one play a crucial role in determining its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound is actively transported across cell membranes by efflux and influx transporters, influencing its intracellular concentration and localization. Additionally, 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one binds to plasma proteins, facilitating its distribution throughout the body. The transport and distribution of this compound are critical determinants of its therapeutic efficacy and toxicity.
Subcellular Localization
The subcellular localization of 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one is essential for its activity and function . This compound is primarily localized in the cytoplasm, where it interacts with various cellular components, including enzymes and signaling proteins. Additionally, 2-(ethylthio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one may undergo post-translational modifications that direct it to specific subcellular compartments, such as the nucleus or mitochondria. The subcellular localization of this compound influences its ability to modulate cellular processes and exert its therapeutic effects.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(ethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thiophene and pyrimidine derivatives. The reaction conditions often include the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 80-120°C to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
化学反応の分析
Types of Reactions
2-(Ethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the pyrimidine ring or the thienyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the ring structure.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienopyrimidine derivatives.
Substitution: Formation of various substituted thienopyrimidine derivatives.
科学的研究の応用
2-(Ethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
類似化合物との比較
Similar Compounds
- 2-(Methylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
- 2-(Propylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
- 2-(Butylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one
Uniqueness
2-(Ethylsulfanyl)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one is unique due to its specific ethylsulfanyl group, which can influence its chemical reactivity and biological activity. The presence of this group can enhance the compound’s ability to interact with certain biological targets, making it a valuable candidate for drug development and other applications .
特性
IUPAC Name |
2-ethylsulfanyl-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS2/c1-4-20-16-17-14-13(10(2)11(3)21-14)15(19)18(16)12-8-6-5-7-9-12/h5-9H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNKPRSLFBRVBIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(C(=C(S2)C)C)C(=O)N1C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(acetylamino)phenyl]-2-(4-ethylphenoxy)acetamide](/img/structure/B5795053.png)
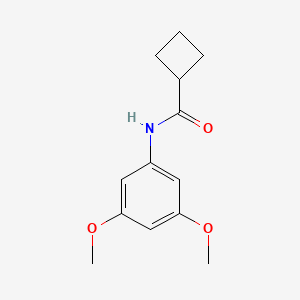
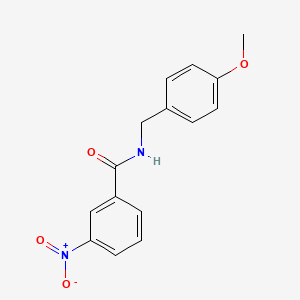
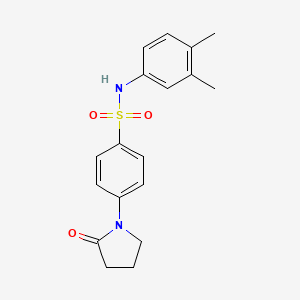
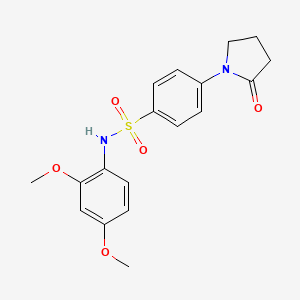
![N-[(E)-1-(furan-2-yl)ethylideneamino]-2-(5-oxo-1,4-dihydropyrazol-3-yl)acetamide](/img/structure/B5795096.png)
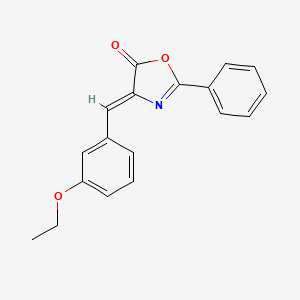
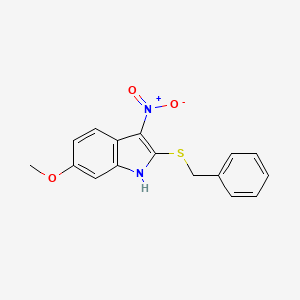
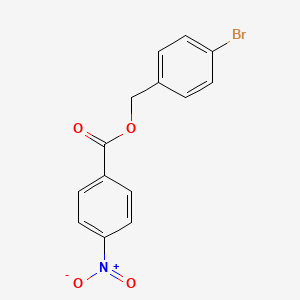
![N-(3-chloro-2-methylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5795123.png)
![1-[(4-Methoxy-2,5-dimethylphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B5795134.png)
